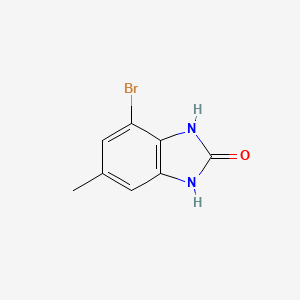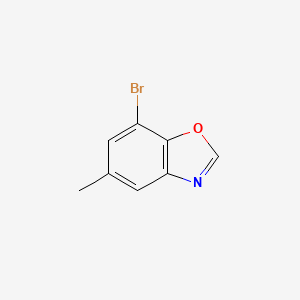
4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazole or BMD, is an organic compound belonging to the family of benzodiazoles. It is a colorless, water-soluble solid with a melting point of 119°C. BMD is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the synthesis of other compounds, such as polymers and organometallic compounds.
作用机制
The mechanism of action of BMD is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes that can be used to catalyze reactions. It is also believed to act as an inhibitor of certain enzymes, which can be used to control the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not well understood. However, it has been demonstrated to have some anti-inflammatory and antifungal activity in animal models. It has also been reported to have some anticancer activity in cell culture models.
实验室实验的优点和局限性
BMD has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesis. It is also relatively stable and non-toxic, making it safe to handle and store. However, BMD is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of BMD are still being explored. Future research could focus on developing new synthesis methods, increasing the solubility of BMD in aqueous solutions, and exploring its potential use in drug delivery systems. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BMD and its potential therapeutic applications. Finally, BMD could be investigated for its use in the synthesis of organometallic compounds and catalysts.
合成方法
BMD can be synthesized from a variety of starting materials, including 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole, 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-1H-1,3-benzodiazole, and 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethylbenzoic acid. The most common method of synthesis involves the reaction of 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole with sodium hydroxide in the presence of a base catalyst, such as sodium carbonate or potassium hydroxide. This reaction produces BMD in the form of a white solid.
科学研究应用
BMD has been extensively studied for its potential applications in the field of drug discovery. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anticancer agents. It has also been used in the synthesis of polymers for use in drug delivery systems. BMD has also been used in the synthesis of organometallic compounds, which are used in the synthesis of catalysts and other materials.
属性
IUPAC Name |
4-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZHJVKBRGJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)


![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)
